molecular formula C10H9ClO3 B1314428 Ethyl 2-(2-chlorophenyl)-2-oxoacetate CAS No. 62123-75-5

Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Cat. No. B1314428
CAS RN: 62123-75-5
M. Wt: 212.63 g/mol
InChI Key: SARLYWYQFMPGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chlorophenyl)-2-oxoacetate, commonly referred to as ECPO, is an organic compound belonging to the family of phenoxyacetates. It is a colorless liquid with a strong odor and is found in some insecticides, herbicides, and fungicides. ECPO is used in a variety of scientific research applications, such as chemical synthesis, biochemistry, and physiological studies. In

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

Ethyl 2-(2-chlorophenyl)-2-oxoacetate and its derivatives have been used extensively in the synthesis and characterization of various chemical compounds. For example, Ahmed et al. (2020) reported the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, studying their interactions and molecular properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Similarly, the compound has been a critical component in the synthesis of new quinazolines with potential antimicrobial properties (Desai et al., 2007).

2. Catalysis and Reaction Studies

In the field of catalysis, research has been conducted on the catalytic reduction of ethyl chloroacetate, a compound related to ethyl 2-(2-chlorophenyl)-2-oxoacetate. Moad et al. (2002) explored the use of cobalt(I) salophen in the catalytic reduction of ethyl chloroacetate, providing insights into the reaction mechanisms and potential applications (Moad et al., 2002).

3. Crystal Structure Analysis

The compound has also been significant in crystallography, where its derivatives have been used to study crystal structures and polymorphism. Ramazani et al. (2019) performed single crystal X-ray structure analysis on polymorphs of a derivative of ethyl 2-(2-chlorophenyl)-2-oxoacetate, revealing insights into molecular geometries and intermolecular interactions (Ramazani et al., 2019).

4. Exploration of Biological Activities

In the realm of biology and pharmacology, derivatives of ethyl 2-(2-chlorophenyl)-2-oxoacetate have been synthesized and tested for various bioactive potentials. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, highlighting the compound's utility in drug discovery (Desai et al., 2007).

Mechanism of Action

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLYWYQFMPGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468882
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62123-75-5
Record name ETHYL 2-CHLOROBENZOYLFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-chlorophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.